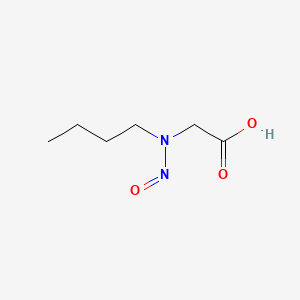
Glycine, N-butyl-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-butyl-N-nitroso- is a nitrosamine compound, which is a class of compounds characterized by the presence of a nitroso group (-NO) attached to an amine. Nitrosamines are of significant interest due to their potential carcinogenic properties. Glycine, N-butyl-N-nitroso- is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of Glycine, N-butyl-N-nitroso- typically involves the nitrosation of secondary amines. One efficient method for synthesizing N-nitrosamines, including Glycine, N-butyl-N-nitroso-, is through the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method offers broad substrate scope, metal and acid-free conditions, easy isolation procedures, and excellent yields . Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .
Chemical Reactions Analysis
Glycine, N-butyl-N-nitroso- undergoes various chemical reactions, including:
Nitrosation and Nitrosylation: These processes convert organic compounds or metal complexes into nitroso derivatives.
Oxidation and Reduction: Nitro-containing compounds can undergo radical-initiated pathways to form amines, oximes, alkenes, nitrones, and alcohols.
Substitution Reactions: Nitroso compounds can undergo electrophilic aromatic substitution, where NO+ substitutes directly onto an aromatic ring.
Common reagents used in these reactions include AgNO2, NaNO2, Fe(NO3)3·9H2O, and tBuONO . The major products formed from these reactions depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Glycine, N-butyl-N-nitroso- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso derivatives.
Industry: Nitrosamines are relevant in the manufacturing of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-butyl-N-nitroso- involves the formation of nitroso derivatives through nitrosation or nitrosylation. In biological systems, nitrosamines can interact with DNA and proteins, leading to mutagenic and carcinogenic effects . The molecular targets and pathways involved include the formation of DNA adducts and the activation of cellular signaling pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
Glycine, N-butyl-N-nitroso- can be compared with other nitrosamines, such as:
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosodi-n-butylamine (NDBA)
These compounds share similar nitrosamine structures but differ in their specific alkyl groups and biological effects. Glycine, N-butyl-N-nitroso- is unique due to its specific glycine and butyl groups, which influence its chemical reactivity and biological interactions .
Properties
CAS No. |
61864-02-6 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-[butyl(nitroso)amino]acetic acid |
InChI |
InChI=1S/C6H12N2O3/c1-2-3-4-8(7-11)5-6(9)10/h2-5H2,1H3,(H,9,10) |
InChI Key |
RCZUEOOGFKBUGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















